Dimethyl 2,3-dimethoxyterephthalate

Description

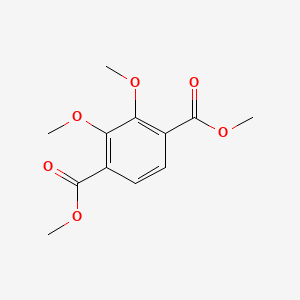

Dimethyl 2,3-dimethoxyterephthalate (C₁₂H₁₄O₆, molecular weight 254.23 g/mol) is a diester derivative of terephthalic acid with methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring and methyl ester (-COOCH₃) groups at the 1- and 4-positions. This compound is synthesized via transesterification or hydrolysis reactions, as demonstrated in the preparation of its sodium salt through reflux with NaOH and methanol . Its structural features, including electron-donating methoxy groups and ester functionalities, make it a candidate for polymer synthesis and organic intermediate applications.

Properties

CAS No. |

7168-94-7 |

|---|---|

Molecular Formula |

C12H14O6 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

dimethyl 2,3-dimethoxybenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C12H14O6/c1-15-9-7(11(13)17-3)5-6-8(10(9)16-2)12(14)18-4/h5-6H,1-4H3 |

InChI Key |

HKXGRJBBDZXTFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1OC)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,3-dimethoxyterephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves the transesterification of dimethyl terephthalate with methanol. This method is preferred due to its efficiency and high yield. The process includes multiple steps of oxidation and esterification, followed by purification through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-dimethoxyterephthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form terephthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various terephthalic acid derivatives, alcohols, and substituted esters .

Scientific Research Applications

Dimethyl 2,3-dimethoxyterephthalate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.

Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Research is ongoing to explore its use in the development of biodegradable medical implants.

Industry: It is utilized in the production of advanced materials, such as high-strength fibers and films.

Mechanism of Action

The mechanism of action of dimethyl 2,3-dimethoxyterephthalate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. Its ester groups can interact with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Positional Isomers: Dimethyl 2,5-Dimethoxyterephthalate

Structural Differences :

- Dimethyl 2,5-dimethoxyterephthalate (DMDMT, C₁₂H₁₄O₆) shares the same molecular formula but differs in methoxy group positions (2,5 vs. 2,3).

Functional Implications : - In copolyester synthesis, DMDMT is copolymerized with thiophene-based diesters (e.g., dimethyl 2,5-thiophenedicarboxylate) and 1,6-hexanediol. The 2,5-substitution pattern enhances polymer chain linearity, improving thermal stability and crystallinity compared to ortho-substituted analogs. For instance, polyesters with 20–90% thiophene content exhibit melting temperatures (Tₘ) ranging from 80°C to 210°C, depending on monomer ratios .

Functional Group Variants: Dimethyl 2,3-Dihydroxyterephthalate

Structural Differences :

- Replacing methoxy groups with hydroxyl (-OH) groups yields dimethyl 2,3-dihydroxyterephthalate (C₁₀H₁₀O₆, molecular weight 226.18 g/mol) .

Reactivity and Applications : - Hydroxyl groups enable hydrogen bonding and crosslinking, making this compound suitable for chelation or as a precursor in thermosetting resins. However, its reduced stability under high-temperature conditions limits its utility in melt polycondensation processes compared to methoxy-substituted analogs.

Aldehyde Derivatives: 2,3-Dimethoxyterephthalaldehyde

Structural Differences :

- 2,3-Dimethoxyterephthalaldehyde (C₁₀H₁₀O₄, molecular weight 194.18 g/mol) replaces ester groups with aldehyde (-CHO) functionalities .

Functional Implications : - Aldehydes are highly reactive in nucleophilic additions (e.g., Schiff base formation), enabling applications in drug discovery, catalysis, and covalent organic frameworks (COFs). The 2,3-dimethoxy arrangement may direct regioselectivity in these reactions, though ester-based derivatives like dimethyl 2,3-dimethoxyterephthalate prioritize stability over reactivity.

Industrial Analogs: Dimethyl Terephthalate (DMT)

Structural Differences :

- DMT (C₁₀H₁₀O₄, molecular weight 194.18 g/mol) lacks methoxy groups, with ester groups at the 1,4-positions .

Functional Implications : - DMT is a cornerstone in polyethylene terephthalate (PET) production. The absence of methoxy groups simplifies polymerization but reduces opportunities for functionalization.

Data Table: Key Properties of this compound and Analogs

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.